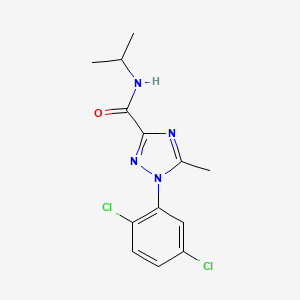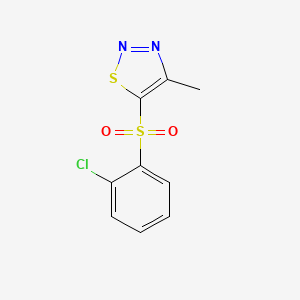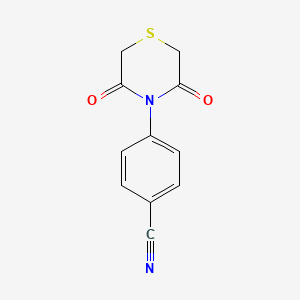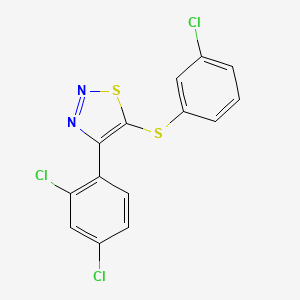![molecular formula C17H14ClN3S B3035779 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine CAS No. 338417-74-6](/img/structure/B3035779.png)
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine
Übersicht
Beschreibung
The compound 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine is a pyrimidine derivative that is of interest due to its potential applications in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities and are components of several chemotherapeutic agents . The presence of both chlorophenyl and methylphenylsulfanyl groups may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrimidine compounds typically involves cyclocondensation reactions between thiourea, keto esters, and substituted benzaldehydes . The synthesis of similar compounds has been achieved by appending aryl thiols to key intermediates using oxidative addition reactions . These methods could potentially be adapted for the synthesis of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using spectroscopic techniques such as FT-IR and FT-Raman . Density functional theory (DFT) calculations are often used to predict equilibrium geometry and vibrational wave numbers, which are crucial for understanding the stability and reactivity of the molecule . The presence of sulfur atoms in the molecule could lead to different conformations due to the lone pairs preferring to point away from the pyrimidine ring .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of nucleophilic displacement reactions, as seen in the reactivity of pyrimidinyl sulphones and sulphoxides . The presence of substituents such as chlorophenyl and methylphenylsulfanyl groups can influence the reactivity, making the compound more or less susceptible to nucleophilic attacks . The compound's reactivity towards electrophiles and nucleophiles can be inferred from molecular electrostatic potential (MEP) maps .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including their solubility, thermal and mechanical stability, and optical properties, can be significantly affected by the nature of the substituents . For instance, compounds containing pyridine and sulfur units have shown excellent optical properties with high refractive indices . The compound may also exhibit similar properties, which could be beneficial for certain applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : The compound has been utilized in the synthesis of novel 5-methyl-4-thiopyrimidine derivatives, exhibiting varying cytotoxic activities against different cancer cell lines. This suggests its potential use in developing anticancer agents (Stolarczyk et al., 2018).
Investigation of Molecular Structures : Spectroscopic techniques like FT-IR and FT-Raman have been used to study the molecular structure of similar pyrimidine derivatives. This research aids in understanding the physical and chemical properties of such compounds (Alzoman et al., 2015).
Biological and Pharmaceutical Applications
Antitumor and Antibacterial Agents : Pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. Their inhibitory effects on various microbial and human enzymes highlight their pharmaceutical significance (Gangjee et al., 1996).
Anti-Tubercular Activity : Some compounds, including variants of the main chemical structure, have shown significant inhibition of Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Manikannan et al., 2010).
Material Science and Chemistry
High Refractive Index Polyimides : Derivatives of this compound have been used in the synthesis of transparent polyimides with high refractive indices, useful in material science for creating optically advanced materials (Tapaswi et al., 2015).
Crystallographic Studies : The compound has been a subject of crystallographic studies to understand the structural aspects of polymorph formation. These studies are crucial for the development of new materials with desired physical properties (Gerasimova et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-(4-methylphenyl)sulfanylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S/c1-11-2-8-14(9-3-11)22-15-10-20-17(19)21-16(15)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMTLADMNONPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185176 | |
| Record name | 4-(4-Chlorophenyl)-5-[(4-methylphenyl)thio]-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine | |
CAS RN |
338417-74-6 | |
| Record name | 4-(4-Chlorophenyl)-5-[(4-methylphenyl)thio]-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338417-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-5-[(4-methylphenyl)thio]-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3035696.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-(2-pyridinyl)acetamide](/img/structure/B3035698.png)
![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B3035700.png)

![(4-chlorophenyl) N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]carbamate](/img/structure/B3035704.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide](/img/structure/B3035706.png)


![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide](/img/structure/B3035711.png)


![5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3035719.png)